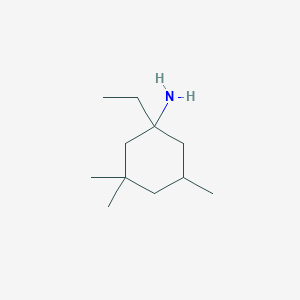

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine

Beschreibung

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine is a tertiary amine characterized by a cyclohexane ring substituted with an ethyl group at position 1 and three methyl groups at positions 3, 3, and 5. The ethyl group at position 1 introduces steric and electronic effects distinct from other substituents, influencing reactivity, solubility, and biological interactions .

Eigenschaften

Molekularformel |

C11H23N |

|---|---|

Molekulargewicht |

169.31 g/mol |

IUPAC-Name |

1-ethyl-3,3,5-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23N/c1-5-11(12)7-9(2)6-10(3,4)8-11/h9H,5-8,12H2,1-4H3 |

InChI-Schlüssel |

KJGSWJCGDJBBJR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CC(CC(C1)(C)C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine typically involves the alkylation of 3,3,5-trimethylcyclohexanone followed by reductive amination. The reaction conditions often include the use of strong bases and reducing agents to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine may involve large-scale alkylation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, carboxylic acids, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine and related cyclohexanamine derivatives:

Impact of Substituents on Properties

- Steric Effects: The ethyl group in 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine provides moderate steric hindrance compared to bulkier substituents like cyclohexyl or isopropyl . This facilitates nucleophilic reactions (e.g., epoxy curing) while maintaining solubility in non-polar solvents. Methoxypropan-2-yl and aminomethyl groups introduce polarity, enhancing solubility in aqueous environments .

- Aminomethyl derivatives exhibit enzyme-modulating activity, making them candidates for pharmaceutical intermediates .

- Synthetic Utility: Ethyl-substituted amines are synthesized via alkylation of cyclohexanone derivatives followed by reductive amination, similar to methods described for N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine . Methoxy-containing analogs require additional steps for oxygen incorporation, as seen in N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine .

Biologische Aktivität

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine, also known as a derivative of cyclohexylamines, is a compound of interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties, toxicity profile, and potential applications.

Pharmacological Properties

Research indicates that 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine exhibits various pharmacological activities. It has been studied for its potential effects on the central nervous system (CNS) and its role as a chemical intermediate in the synthesis of other biologically active compounds.

Mutagenicity and Reproductive Toxicity

In vitro studies have demonstrated that 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine does not exhibit mutagenic or clastogenic potential. Tests performed using bacterial systems and mammalian cell cultures have shown negative results for mutagenicity . Additionally, reproductive toxicity assessments indicate no adverse effects on reproductive organs in animal models .

Study on Acute Toxicity

A study conducted to evaluate the acute toxicity of 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine revealed that while the compound is irritating to skin and eyes, it does not pose significant mutagenic risks. The research involved administering varying doses to male rats and observing physiological responses over a defined period.

| Parameter | Value |

|---|---|

| LD50 (oral) | 1030 mg/kg |

| Skin Irritation | Strong irritant |

| Mutagenicity (Ames Test) | Negative |

Environmental Impact Study

An environmental assessment indicated that the compound has moderate sorption potential to soil due to its cationic nature. Its degradation in water is slow, with a half-life exceeding one year under ambient conditions . This suggests that while it may not be readily biodegradable, its environmental persistence could have implications for ecological risk assessments.

Research Findings

Recent findings highlight the importance of understanding the biological activity of amines like 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine in developing safer chemical intermediates for industrial applications. The compound's role in synthesizing epoxy resins demonstrates its utility beyond direct biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.